N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921833-46-7
VCID: VC6470233
InChI: InChI=1S/C19H21N3O4S2/c1-3-26-16-7-5-15(6-8-16)17-9-10-18(23)22(21-17)13-12-20-28(24,25)19-11-4-14(2)27-19/h4-11,20H,3,12-13H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)C
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.51

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

CAS No.: 921833-46-7

Cat. No.: VC6470233

Molecular Formula: C19H21N3O4S2

Molecular Weight: 419.51

* For research use only. Not for human or veterinary use.

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide - 921833-46-7

Specification

CAS No. 921833-46-7
Molecular Formula C19H21N3O4S2
Molecular Weight 419.51
IUPAC Name N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Standard InChI InChI=1S/C19H21N3O4S2/c1-3-26-16-7-5-15(6-8-16)17-9-10-18(23)22(21-17)13-12-20-28(24,25)19-11-4-14(2)27-19/h4-11,20H,3,12-13H2,1-2H3
Standard InChI Key VCILWODASBRVEC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)C

Introduction

Chemical Identity and Structural Features

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is characterized by a pyridazinone core substituted at position 3 with a 4-ethoxyphenyl group and at position 1 with an ethyl chain terminating in a 5-methylthiophene-2-sulfonamide moiety. Its molecular formula is C₁₉H₂₁N₃O₄S₂, with a molecular weight of 419.51 g/mol (calculated from atomic masses) .

Structural Analysis

The pyridazinone ring (a six-membered diunsaturated ring with two adjacent nitrogen atoms and one ketone group) forms the central scaffold. The 4-ethoxyphenyl group at position 3 introduces electron-donating effects via the ethoxy substituent, potentially influencing electronic distribution and binding interactions . The sulfonamide group at position 1, linked via an ethyl spacer, contributes to hydrogen-bonding capabilities and solubility properties.

Table 1: Comparative Molecular Data for Related Pyridazinone Sulfonamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₉H₂₁N₃O₄S₂419.514-Ethoxyphenyl, 5-methylthiophene
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamideC₂₀H₂₃N₃O₄S₂433.544-Ethoxyphenyl, 5-ethylthiophene
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide C₂₁H₂₀N₄O₄S₂456.504-Methoxyphenyl, benzothiazole

Synthesis and Reaction Pathways

The synthesis of pyridazinone sulfonamides typically involves multi-step protocols. For the target compound, a plausible route includes:

Pyridazinone Core Formation

  • Condensation Reaction: Reacting a 1,4-diketone with hydrazine to form the pyridazinone ring .

  • Substitution at Position 3: Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution or cross-coupling reactions.

Sulfonamide Attachment

  • Ethyl Spacer Incorporation: Alkylation of the pyridazinone nitrogen with 2-chloroethylamine to introduce the ethyl chain .

  • Sulfonylation: Reacting 5-methylthiophene-2-sulfonyl chloride with the amine-terminated ethyl spacer to form the sulfonamide bond.

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 3 of the pyridazinone ring.

  • Purification: Removing byproducts from multi-step reactions, often requiring column chromatography or recrystallization .

Pharmacological Relevance and Mechanisms

Pyridazinone derivatives exhibit diverse bioactivities, with the target compound’s structure suggesting potential therapeutic applications:

Anticancer Activity

The patent EP2164843B1 highlights pyridazinone derivatives as inhibitors of protein kinases involved in tumor proliferation . The ethoxyphenyl and sulfonamide groups may enhance binding to ATP pockets in kinases like EGFR or VEGFR .

Anti-Inflammatory Effects

Sulfonamide moieties are known to inhibit cyclooxygenase (COX) enzymes. Molecular docking studies predict moderate affinity for COX-2, comparable to structurally related compounds.

Spectroscopic Characterization

While experimental data for the target compound is limited, analogous compounds provide insights:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 1.35–1.40 ppm (triplet, -OCH₂CH₃), δ 6.80–7.40 ppm (aromatic protons), and δ 2.45 ppm (singlet, thiophene-CH₃).

  • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm (C=O of pyridazinone) .

Mass Spectrometry

  • ESI-MS: Predicted molecular ion peak at m/z 419.51 [M+H]⁺, with fragmentation patterns indicating loss of the sulfonamide group (-SO₂NH₂).

Research Gaps and Future Directions

  • Bioactivity Profiling: No in vitro or in vivo data exists for the target compound. Priority studies should assess cytotoxicity, kinase inhibition, and pharmacokinetics .

  • Solubility Optimization: The 5-methylthiophene group may limit aqueous solubility; derivatization with polar substituents could improve bioavailability.

  • Crystallographic Studies: X-ray diffraction data is needed to confirm the three-dimensional conformation and intermolecular interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator